2-Pyridineacetamide physical and chemical properties
2-Pyridineacetamide physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Pyridineacetamide
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a privileged structure in drug development. 2-Pyridineacetamide (CAS No. 5451-39-8), a molecule integrating this essential heterocycle with a reactive acetamide moiety, serves as a critical intermediate and building block for a diverse array of functional molecules.[1][2]
This technical guide offers an in-depth exploration of the core physical and chemical properties of 2-Pyridineacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It provides insights into the causality behind its properties, outlines practical experimental protocols for its synthesis and analysis, and discusses its reactivity in the context of designing more complex molecular architectures. By grounding fundamental data with practical application, this guide aims to empower scientists to fully leverage the potential of this versatile compound.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to have a clear picture of its structure and nomenclature. 2-Pyridineacetamide consists of a pyridine ring substituted at the 2-position with an acetamide group via a methylene bridge.
Caption: Chemical structure of 2-Pyridineacetamide.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-pyridin-2-ylacetamide | [3] |
| CAS Number | 5451-39-8 | [3][4][5] |
| Molecular Formula | C₇H₈N₂O | [3][4][5] |
| SMILES | C1=CC=NC(=C1)CC(=O)N | [6] |
| InChIKey | UXVCEKRAZBZVSL-UHFFFAOYSA-N |[3] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing everything from solubility in reaction solvents to its absorption profile in biological systems. The interplay between the polar acetamide group and the aromatic pyridine ring defines the physicochemical characteristics of 2-Pyridineacetamide.
Table 2: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 136.15 g/mol | [3][4][5] |
| Melting Point | 118-120 °C | [4][5][7] |
| Boiling Point (Predicted) | 332.8 ± 25.0 °C | [4][7] |
| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 15.87 ± 0.40 | [4][7] |
| XLogP3 | -0.7 |[3] |
The solid-state nature of 2-Pyridineacetamide at room temperature, indicated by its melting point of 118-120 °C, is a consequence of intermolecular hydrogen bonding facilitated by the amide group (N-H donors and C=O acceptor) and potential π-π stacking of the pyridine rings.[4][5][7] Its negative XLogP3 value suggests a high degree of hydrophilicity, making it more soluble in polar solvents.[3] This is a critical consideration for selecting appropriate solvent systems for both chemical reactions and biological assays.
Chemical Reactivity and Synthesis
The chemical personality of 2-Pyridineacetamide is dualistic, governed by the nucleophilic and basic character of the pyridine nitrogen and the electrophilic nature of the amide carbonyl carbon. This allows for selective modification at distinct points in the molecule.
Caption: Reactivity map of 2-Pyridineacetamide.
-
Pyridine Ring: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and can coordinate with metal ions to form complexes. This property is often exploited in catalysis and the formation of metal-organic frameworks.
-
Amide Group: The amide functional group is susceptible to hydrolysis under acidic or basic conditions, yielding 2-pyridineacetic acid. This transformation is a common step for converting the acetamide into a carboxylic acid handle for further derivatization, such as esterification or coupling with other amines.
Synthetic Approach: A Protocol for a Key Analogue
While multiple routes to 2-Pyridineacetamide exist, a demonstrative protocol for a closely related and synthetically important precursor, 2-chloro-N-pyridin-2-yl-acetamide, highlights a common amide bond formation strategy. This method, involving the acylation of an aminopyridine, is fundamental in building libraries of pyridine-based compounds.[8]
Caption: Workflow for synthesis of a 2-pyridineacetamide analogue.
Experimental Protocol: Synthesis of 2-chloro-N-pyridin-2-yl-acetamide [8]
-
Rationale: This protocol employs microwave-assisted organic synthesis to accelerate the acylation reaction. The choice of ethylene dichloride as a solvent is due to its relatively high boiling point and ability to dissolve the starting materials.
-
Reactant Preparation: In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyridine (30 mmol) in 25 mL of ethylene dichloride.
-
Acylation: To the stirred solution, slowly add chloroacetyl chloride dropwise. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Microwave Reaction: Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.
-
Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of dichloromethane. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from acetonitrile to obtain pure 2-chloro-N-pyridin-2-yl-acetamide. Causality: Recrystallization is a purification technique that leverages differences in solubility between the product and impurities at different temperatures to yield a highly pure crystalline solid.
Analytical Characterization
Unambiguous structural confirmation is paramount in chemical research. A combination of spectroscopic techniques provides a comprehensive fingerprint of 2-Pyridineacetamide.
Protocol: Acquiring and Interpreting Spectroscopic Data
-
Objective: To confirm the identity and purity of a synthesized batch of 2-Pyridineacetamide using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9]
-
Methodology: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features: The spectrum should display characteristic signals for the four aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide (-NH₂) protons. The chemical shifts of the pyridine protons will be downfield due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.
-
Expected ¹³C NMR Features: The spectrum will show five distinct signals for the pyridine ring carbons, one signal for the methylene carbon, and a significantly downfield signal for the carbonyl carbon of the amide group (typically >170 ppm).
-
-
2. Infrared (IR) Spectroscopy: [3][10]
-
Methodology: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Features: Key absorption bands validate the presence of specific functional groups. Look for:
-
~3300-3100 cm⁻¹: N-H stretching vibrations of the primary amide.
-
~1680 cm⁻¹: A strong C=O stretching vibration (Amide I band).
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.
-
-
-
3. Mass Spectrometry (MS): [6]
-
Methodology: Introduce the sample into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI).
-
Expected Features: In the positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 137.07. High-resolution mass spectrometry can be used to confirm the elemental composition to within a few parts per million.
-
Applications in Research and Drug Development
2-Pyridineacetamide is not merely a laboratory curiosity; it is a valuable precursor in the synthesis of biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications.
-
Scaffold for Bioactive Molecules: The structure serves as a key intermediate in the development of potential therapeutic agents in fields such as oncology and neurology.[1]
-
Intermediate for Analgesics: The molecule is a building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]
-
Precursor to Complex Heterocycles: The acetamide and pyridine moieties can be chemically manipulated to construct more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to possess diverse pharmacological activities.[11]
Safety and Handling
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. Based on aggregated GHS data, 2-Pyridineacetamide should be handled with appropriate care.[3]
Table 3: GHS Hazard Information
| Hazard Code | Statement | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
Handling Recommendations: [12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
2-Pyridineacetamide is a compound of significant utility, bridging fundamental heterocyclic chemistry with applied pharmaceutical science. Its well-defined physicochemical properties, predictable reactivity, and role as a versatile synthetic intermediate make it an indispensable tool for the research chemist. A thorough understanding of its characteristics, from spectroscopic fingerprints to handling requirements, is the foundation for its successful and safe application in the laboratory and beyond. This guide provides the technical framework and practical insights necessary to harness the full potential of this important molecule.
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